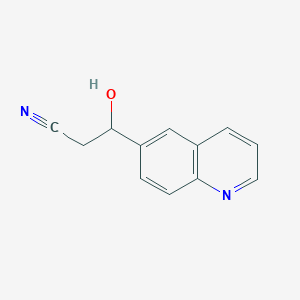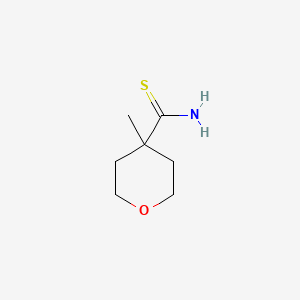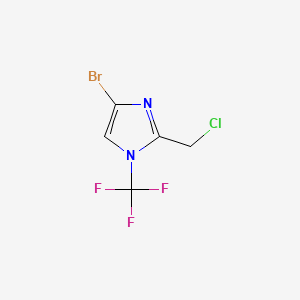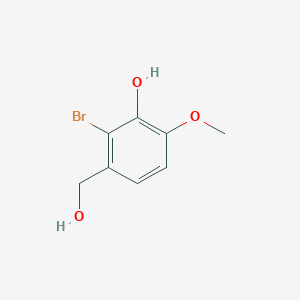
(E)-4,4-Difluoropent-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-4,4-Difluoropent-2-enoic acid is an organic compound characterized by the presence of a double bond between the second and third carbon atoms and two fluorine atoms attached to the fourth carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (E)-4,4-Difluoropent-2-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4,4-difluorobut-2-enoic acid.
Reaction Conditions: The reaction conditions often include the use of a strong base, such as sodium hydroxide, to deprotonate the carboxylic acid group, followed by the addition of a suitable electrophile to introduce the double bond.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to achieve consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions: (E)-4,4-Difluoropent-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond to a single bond, resulting in the formation of saturated compounds.
Substitution: The fluorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often require reagents like sodium hydroxide or ammonia.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as alcohols, amines, and ketones.
Wissenschaftliche Forschungsanwendungen
(E)-4,4-Difluoropent-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (E)-4,4-Difluoropent-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets, leading to specific biological effects. The pathways involved may include inhibition or activation of enzymatic activity, modulation of signal transduction, or alteration of metabolic processes.
Vergleich Mit ähnlichen Verbindungen
- 4,4-Difluorobut-2-enoic acid
- 4,4-Difluoropentanoic acid
- 4,4-Difluoro-3-pentenoic acid
Comparison: (E)-4,4-Difluoropent-2-enoic acid is unique due to the specific position of the double bond and the fluorine atoms. This structural arrangement imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to similar compounds. The presence of the double bond also allows for additional chemical modifications, making it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C5H6F2O2 |
|---|---|
Molekulargewicht |
136.10 g/mol |
IUPAC-Name |
(E)-4,4-difluoropent-2-enoic acid |
InChI |
InChI=1S/C5H6F2O2/c1-5(6,7)3-2-4(8)9/h2-3H,1H3,(H,8,9)/b3-2+ |
InChI-Schlüssel |
IPSLDRSAUWXZKA-NSCUHMNNSA-N |
Isomerische SMILES |
CC(/C=C/C(=O)O)(F)F |
Kanonische SMILES |
CC(C=CC(=O)O)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,2-Difluoro-2-[4-(trifluoromethoxy)phenyl]ethanamine](/img/structure/B13596253.png)



![Methyl({[4-(pentafluoro-lambda6-sulfanyl)phenyl]methyl})amine hydrochloride](/img/structure/B13596269.png)



![1-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]cyclopropan-1-amine](/img/structure/B13596286.png)

![Azetidine,3-[2-(trifluoromethoxy)phenoxy]-](/img/structure/B13596297.png)
![Imidazo[1,5-A]pyridin-3-ylmethanamine 2hcl](/img/structure/B13596304.png)

